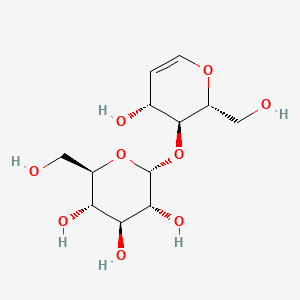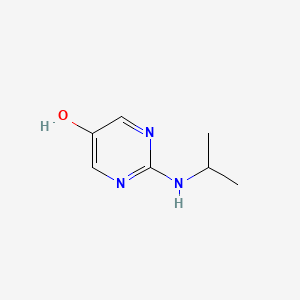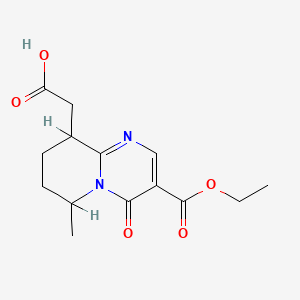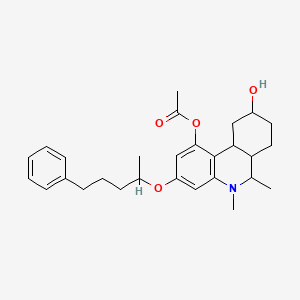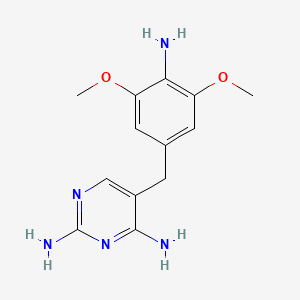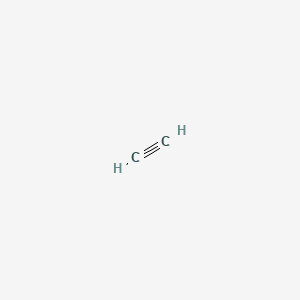
四丁基铵四氟硼酸盐
描述
Tetrabutylammonium tetrafluoroborate (TBABF4) is a quaternary ammonium salt, with the chemical formula C16H36BF4N. It is a colorless, water-soluble solid that is widely used in organic and inorganic syntheses. It is also used as a catalyst in a variety of reactions, such as the Diels-Alder reaction, the Wittig reaction, the Ullmann reaction, and the Heck reaction. In addition, TBABF4 is used in the synthesis of other compounds, such as heterocycles, polymers, and pharmaceuticals.
科学研究应用
气相色谱
四丁基铵四氟硼酸盐由于其液态范围为162至285°C,显示出强烈的选择性偶极相互作用和高柱效(Dhanesar, Coddens, & Poole, 1985),被用作气相色谱的固定相。
有机合成
它参与有机化合物的合成,例如直接从硼酸制备四丁基铵三氟硼酸盐,为芳香族和脂肪族硼酸提供了高效的方法(Prakash, Pertusati, & Olah, 2011)。
化学反应
这种化合物用于化学选择性溴硼脱卤反应,表现出高的区域和化学选择性,并作为(Z)-二溴烯的高效合成途径的一部分(Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010)。
电导率研究
研究了四丁基铵四氟硼酸盐在液态和超临界氢氟碳化物中的电导率,有助于了解这些介质中的离子平衡和溶剂化(Abbott & Eardley, 2000)。
聚合过程
它用于氯乙烯的块聚合,影响颗粒的稳定性和大小,以及增加悬浮聚合树脂的孔隙度(Törnell & Uustalu, 1986)。
农业研究
这种化合物对各种杂草种类表现出除草特性,其土壤施用显示出显著的生长抑制(Biczak, Pawłowska, Płatkowski, Stręk, & Telesiński, 2017)。
离子液体合成
它用于离子液体的一锅法合成,展示了在这一过程中的多功能性和高效性(Mena & Guirado, 2020)。
作用机制
Target of Action
Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt . Its primary target is the electrochemical system where it acts as an electrolyte .
Mode of Action
TBATFB interacts with its target by facilitating the transfer of ions in the electrochemical system . It also inhibits the self-assembly of alkylthiosulfate on gold .
Biochemical Pathways
TBATFB is involved in the electrochemical pathways . It plays a crucial role in the synthesis of arylketone and acts as a phase transfer catalyst .
Pharmacokinetics
It is known to be soluble in methanol , which could potentially affect its bioavailability.
Result of Action
The action of TBATFB results in the facilitation of ion transfer in electrochemical systems . This can lead to the successful synthesis of arylketone . Additionally, it inhibits the self-assembly of alkylthiosulfate on gold .
Action Environment
The action of TBATFB can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is sensitive to strong oxidizing agents and strong acids , indicating that its action can be affected by the chemical environment .
安全和危害
未来方向
While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .
生化分析
Biochemical Properties
Tetrabutylammonium tetrafluoroborate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in the synthesis of biologically relevant macrolactones such as Sansalvamide A . The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions.
Cellular Effects
Tetrabutylammonium tetrafluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an electrolyte, affecting the ionic balance within cells and tissues. This compound can modulate the activity of ion channels and transporters, thereby influencing cell function and signaling
Molecular Mechanism
At the molecular level, tetrabutylammonium tetrafluoroborate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it inhibits the self-assembly of alkylthiosulfate on gold surfaces, demonstrating its ability to interfere with molecular interactions . Furthermore, tetrabutylammonium tetrafluoroborate can act as an enzyme inhibitor or activator, depending on the context of its use in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium tetrafluoroborate can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that tetrabutylammonium tetrafluoroborate can maintain its activity over extended periods, although gradual degradation may occur . This degradation can impact its effectiveness in biochemical assays and electrochemical applications.
Dosage Effects in Animal Models
The effects of tetrabutylammonium tetrafluoroborate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, tetrabutylammonium tetrafluoroborate may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which adverse effects become prominent.
Metabolic Pathways
Tetrabutylammonium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been used as an electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol, indicating its role in metabolic studies . The compound’s interactions with metabolic enzymes can modulate their activity, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, tetrabutylammonium tetrafluoroborate is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. The compound’s ability to interact with cellular membranes and proteins facilitates its transport across different cellular compartments . This distribution is crucial for its effectiveness in biochemical and electrochemical applications.
Subcellular Localization
Tetrabutylammonium tetrafluoroborate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in phase transfer catalysis and other biochemical reactions
属性
IUPAC Name |
tetrabutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZSJSQYOFZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059983 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
429-42-5 | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?
A1: The molecular formula of Tetrabutylammonium tetrafluoroborate is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.
Q2: Is there any spectroscopic data available for Tetrabutylammonium tetrafluoroborate?
A2: Yes, researchers have used various spectroscopic techniques to characterize Tetrabutylammonium tetrafluoroborate. These include:
- NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.
- FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when Tetrabutylammonium tetrafluoroborate is used as a supporting electrolyte.
Q3: What is the role of Tetrabutylammonium tetrafluoroborate in electrochemical polymerization?
A3: Tetrabutylammonium tetrafluoroborate is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.
Q4: How does Tetrabutylammonium tetrafluoroborate affect the self-assembly of alkylthiosulfates on gold?
A4: Research shows that Tetrabutylammonium tetrafluoroborate inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.
Q5: Does Tetrabutylammonium tetrafluoroborate influence the electrical conductivity of polypyrrole?
A5: Yes, the polymerization medium, including the use of Tetrabutylammonium tetrafluoroborate, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.
Q6: Can Tetrabutylammonium tetrafluoroborate be used in catalytic electroreduction reactions?
A6: Yes, research shows that the presence of Tetrabutylammonium tetrafluoroborate in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.
Q7: What role does Tetrabutylammonium tetrafluoroborate play in N-alkylation reactions?
A7: Tetrabutylammonium tetrafluoroborate can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





